molecular formula C12H15BrO2 B14414593 2-(3-Bromophenoxy)-2-methyloxane CAS No. 82391-01-3

2-(3-Bromophenoxy)-2-methyloxane

Cat. No.: B14414593
CAS No.: 82391-01-3
M. Wt: 271.15 g/mol
InChI Key: MCWWGORDPWCXCY-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-2-methyloxane is an organic compound that features a brominated phenoxy group attached to a methyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-2-methyloxane typically involves the reaction of 3-bromophenol with 2-methyloxirane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-2-methyloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of oxirane oxides.

    Reduction: Formation of phenoxy derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

2-(3-Bromophenoxy)-2-methyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the phenoxy and methyloxane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-2-methyloxane
  • 2-(2-Bromophenoxy)-2-methyloxane
  • 2-(3-Chlorophenoxy)-2-methyloxane

Uniqueness

2-(3-Bromophenoxy)-2-methyloxane is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

CAS No.

82391-01-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(3-bromophenoxy)-2-methyloxane

InChI

InChI=1S/C12H15BrO2/c1-12(7-2-3-8-14-12)15-11-6-4-5-10(13)9-11/h4-6,9H,2-3,7-8H2,1H3

InChI Key

MCWWGORDPWCXCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)OC2=CC(=CC=C2)Br

Origin of Product

United States

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